1-(2-methoxybenzyl)-4-methylpiperazine
Overview
Description
1-(2-Methoxybenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s structure consists of a piperazine ring substituted with a 2-methoxybenzyl group and a methyl group, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxybenzyl)-4-methylpiperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(2-methoxybenzyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(2-Methoxybenzyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-(2-Methoxybenzyl)piperidine: Contains a piperidine ring instead of a piperazine ring.
4-Methylpiperazine: Lacks the 2-methoxybenzyl group.
Uniqueness
1-(2-Methoxybenzyl)-4-methylpiperazine is unique due to the presence of both the 2-methoxybenzyl and methyl groups on the piperazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16-2/h3-6H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMIJHJGOQEMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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